molecular formula C14H10FNO4 B6392990 5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid CAS No. 1261981-13-8

5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6392990
CAS No.: 1261981-13-8
M. Wt: 275.23 g/mol
InChI Key: VSNAFYNHEWQCSP-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Properties

IUPAC Name

5-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-4-2-8(6-11(10)15)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNAFYNHEWQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxycarbonylphenylboronic acid.

    Coupling Reaction: This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a picolinic acid derivative under palladium catalysis.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to metal ions, forming coordination complexes that can influence various biochemical pathways. For example, it can interact with zinc finger proteins, altering their structure and function, which can have downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler analog without the fluorine and methoxycarbonyl groups.

    Nicotinic Acid: An isomer with the carboxyl group at a different position on the pyridine ring.

    Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.

Uniqueness

5-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid is unique due to the presence of the fluorine atom and methoxycarbonyl group, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.

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